1G244

Beschreibung

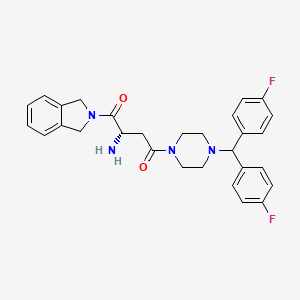

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIQFLSGMMYCGS-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C[C@@H](C(=O)N4CC5=CC=CC=C5C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Mechanism of 1G244: A Technical Guide to its Action on DPP8 and DPP9

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule inhibitor 1G244 exhibits a potent and selective inhibitory action against dipeptidyl peptidases 8 (DPP8) and 9 (DPP9), members of the S9b serine protease family. Emerging research has unveiled a fascinating dual mechanism of action for this compound, contingent on its concentration and the differential inhibition of DPP8 and DPP9. At lower concentrations, this compound preferentially inhibits DPP9, leading to a form of programmed cell death known as pyroptosis. Conversely, at higher concentrations, its inhibitory effect on DPP8 becomes more pronounced, triggering apoptosis. This concentration-dependent switch in cellular outcomes underscores the intricate roles of DPP8 and DPP9 in cellular homeostasis and positions this compound as a critical tool for dissecting these pathways and a potential therapeutic agent in hematological malignancies. This technical guide provides an in-depth exploration of the biochemical and cellular mechanisms of this compound, detailing its inhibitory kinetics, the resultant signaling cascades, and the experimental protocols to investigate its effects.

Introduction to this compound and its Targets: DPP8 and DPP9

This compound is a selective inhibitor of DPP8 and DPP9, demonstrating significantly lower activity against other dipeptidyl peptidases such as DPPIV (CD26) and DPPII.[1] DPP8 and DPP9 are intracellular homodimeric serine proteases that cleave N-terminal dipeptides from polypeptides, with a preference for proline at the P1 position. While structurally similar, they play distinct, non-redundant roles in various cellular processes, including immune regulation and cell death pathways. The differential inhibition of these two enzymes by this compound is the cornerstone of its dual mechanism of action.

Biochemical Mechanism of Action: Differential Inhibition Kinetics

The divergent cellular responses to this compound are rooted in its distinct inhibitory mechanisms and kinetics towards DPP8 and DPP9.

2.1. Inhibition of DPP9: A Competitive Mechanism

This compound exhibits competitive inhibition against DPP9.[2] This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, thereby competing with the substrate.

2.2. Inhibition of DPP8: A Slow, Tight-Binding Mechanism

In contrast, the inhibition of DPP8 by this compound follows a slow, tight-binding model, which can be considered effectively irreversible under physiological conditions.[2] This suggests a multi-step binding process where an initial encounter complex isomerizes to a more stable, tightly bound complex. This distinct kinetic profile likely contributes to the apoptotic signaling cascade initiated at higher concentrations of this compound.

2.3. Quantitative Inhibition Data

The inhibitory potency of this compound against DPP8 and DPP9 has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Target Enzyme | IC50 (nM) | Reference |

| DPP8 | 12 | [1] |

| DPP9 | 84 | [1] |

Cellular Mechanism of Action: A Concentration-Dependent Switch

The differential inhibitory kinetics of this compound translate into two distinct, concentration-dependent cell death pathways.

3.1. Low Concentration (DPP9 Inhibition): Induction of Pyroptosis

At lower concentrations (in the nanomolar to low micromolar range), this compound's more potent inhibition of DPP9 leads to the induction of pyroptosis, a pro-inflammatory form of programmed cell death.[3] This pathway is particularly relevant in hematopoietic cells. The proposed signaling cascade is as follows:

-

DPP9 Inhibition : this compound inhibits DPP9 activity.

-

CARD8/NLRP1 Activation : In human myeloid cells, inhibition of DPP9 leads to the activation of the CARD8 (caspase activation and recruitment domain 8) inflammasome. In murine macrophages, the analogous Nlrp1b inflammasome is activated.[4]

-

Caspase-1 Activation : The activated inflammasome serves as a platform for the activation of pro-caspase-1.

-

Gasdermin D (GSDMD) Cleavage : Activated caspase-1 cleaves Gasdermin D (GSDMD).[4]

-

Pore Formation and Cell Lysis : The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores that lead to cell swelling and lytic cell death, releasing pro-inflammatory cytokines.

3.2. High Concentration (DPP8 Inhibition): Induction of Apoptosis

At higher concentrations (in the micromolar range), this compound's inhibition of DPP8 becomes the dominant mechanism, leading to the induction of apoptosis, a non-inflammatory form of programmed cell death.[3] This has been observed in multiple myeloma cell lines.[1] The signaling pathway involves:

-

DPP8 Inhibition : this compound inhibits DPP8 activity.

-

Caspase-3 Activation : Inhibition of DPP8 triggers a signaling cascade that culminates in the activation of caspase-3, a key executioner caspase in apoptosis.

-

PARP Cleavage and Apoptosis : Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

It has been noted that the pro-apoptotic effect of this compound is independent of Hematopoietic Cell Kinase (HCK), which is required for the pyroptotic pathway.

Visualizing the Mechanisms of Action

4.1. Signaling Pathways

Caption: Signaling pathways of this compound-induced pyroptosis and apoptosis.

4.2. Experimental Workflow

Caption: General experimental workflow for studying this compound's mechanism of action.

Experimental Protocols

5.1. DPP8/DPP9 Enzymatic Inhibition Assay

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.

-

Reagents and Materials :

-

Recombinant human DPP8 and DPP9

-

DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure :

-

Prepare serial dilutions of this compound in DPP Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add 30 µl of DPP Assay Buffer, 10 µl of diluted DPP8 or DPP9 enzyme, and 10 µl of the this compound dilution or vehicle control to triplicate wells.

-

Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding. For slow-tight binding analysis with DPP8, pre-incubation times may need to be varied.

-

Initiate the enzymatic reaction by adding 50 µl of the diluted fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence kinetics over a period of 10-30 minutes using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the initial reaction velocities (v₀) from the linear portion of the kinetic curves.

-

Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

-

For kinetic analysis, vary the substrate concentration and fit the data to appropriate models (e.g., Michaelis-Menten for competitive inhibition, Morrison equation for tight-binding inhibition).

-

5.2. Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is suitable for suspension cells like multiple myeloma cell lines.

-

Reagents and Materials :

-

Multiple myeloma cell line (e.g., MM.1S)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure :

-

Seed cells at a density of 1-5 x 10⁵ cells/ml in a multi-well plate.

-

Treat cells with varying concentrations of this compound (e.g., 0-100 µM) or vehicle control (DMSO) for 24-72 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/ml.

-

Transfer 100 µl of the cell suspension to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

5.3. Cellular Pyroptosis Assay (LDH Release and GSDMD Cleavage)

This protocol is suitable for myeloid cell lines like THP-1.

-

Reagents and Materials :

-

THP-1 cell line

-

Complete culture medium

-

PMA (for differentiating THP-1 monocytes into macrophages, optional)

-

This compound

-

LDH Cytotoxicity Assay Kit

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies against GSDMD (full-length and cleaved N-terminus) and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure for LDH Release Assay :

-

Seed THP-1 cells in a 96-well plate and differentiate with PMA if desired.

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 6-24 hours).

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant to a new 96-well plate.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance and calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).

-

-

Procedure for GSDMD Cleavage Western Blot :

-

Seed and treat cells in larger format plates (e.g., 6-well plates).

-

After treatment, collect both the supernatant and the adherent cells.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against GSDMD.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the bands corresponding to full-length and cleaved GSDMD.

-

Conclusion

This compound is a powerful chemical probe for elucidating the distinct biological roles of DPP8 and DPP9. Its concentration-dependent ability to induce either pyroptosis or apoptosis highlights the critical function of these enzymes as regulators of cell fate. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers investigating DPP8/9 biology and for those in drug development exploring the therapeutic potential of targeting these proteases in cancer and inflammatory diseases. Further research into the downstream effectors of DPP8 and the structural basis for the differential inhibition by this compound will continue to refine our understanding of these important enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

role of 1G244 in inducing pyroptosis

An in-depth technical guide on the , prepared for researchers, scientists, and drug development professionals.

Executive Summary

1G244 is a potent and selective small-molecule inhibitor of the intracellular serine proteases Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).[1][2][3] Initially investigated for its pro-apoptotic effects in cancer, recent research has uncovered a nuanced, dose-dependent mechanism of action where this compound can induce distinct cell death pathways.[4] At low concentrations, this compound primarily inhibits DPP9, triggering a pro-inflammatory, lytic form of cell death known as pyroptosis.[4][5] This process is mediated by the activation of the NLRP1 or CARD8 inflammasomes, leading to Caspase-1 activation and subsequent cleavage of Gasdermin D (GSDMD) to form membrane pores.[6][7] Conversely, at high concentrations, this compound preferentially inhibits DPP8, inducing a distinct, Caspase-3-mediated apoptotic pathway.[4][8] This guide provides a detailed overview of the molecular mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound-induced pyroptosis.

Core Mechanism of Action

This compound induces pyroptosis by inhibiting the enzymatic activity of DPP8 and DPP9.[7] These proteases are now understood to act as crucial negative regulators of specific inflammasome sensors.[9][10] In humans, DPP9 represses the activity of NLRP1 and CARD8, while in certain mouse strains, it represses Nlrp1b.[5][7][11] The inhibition of DPP9 by this compound relieves this repression, leading to the activation of the NLRP1/CARD8 inflammasome.[9][10] This activation results in the autocleavage and activation of Caspase-1, which in turn cleaves its critical substrate, GSDMD.[5][6] The N-terminal fragment of the cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the cell's osmotic potential, causing swelling, lysis, and the release of pro-inflammatory cytokines and cellular contents.[6]

A pivotal finding is the dual role of this compound, which is dictated by its concentration.[4]

-

Low Concentration (Pyroptosis): At lower doses, this compound's inhibition of DPP9 is dominant, initiating the GSDMD-mediated pyroptotic cascade. This pathway's sensitivity has been linked to the expression of Hematopoietic Cell Kinase (HCK).[4]

-

High Concentration (Apoptosis): At higher doses, this compound's inhibition of DPP8 becomes more prominent, triggering a separate pathway that results in the activation of Caspase-3 and classic apoptosis, which is independent of HCK.[4][8]

Quantitative Data

The following tables summarize key quantitative data from studies on this compound.

Table 1: Inhibitory Potency of this compound

| Target | IC50 (nM) - Study A[3] | IC50 (nM) - Study B[1] |

| DPP8 | 14 | 12 |

| DPP9 | 53 | 84 |

| DPP4 (DPPIV) | No Inhibition | No Inhibition |

| DPP7 (DPPII) | Not Reported | No Inhibition |

Table 2: Concentration-Dependent Effects of this compound in Hematological Cancer Cell Lines

| Cell Line | This compound Concentration | Primary Cell Death Pathway | Key Markers Detected | Reference |

| MM.1S | Low (e.g., <10 µM) | Pyroptosis | Cleaved GSDMD | [4] |

| MM.1S | High (e.g., 10-100 µM) | Apoptosis | Cleaved Caspase-3 | [4] |

| THP-1 | 5 µM | Pyroptosis | LDH Release | [11] |

| RAW 264.7 | 5 µM | Pyroptosis | LDH Release | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the dual, concentration-dependent signaling pathways initiated by this compound.

Caption: Dual signaling pathways of this compound based on concentration.

Experimental Workflow

This diagram outlines a typical workflow to characterize the type of cell death induced by this compound.

Caption: Workflow for assessing this compound-induced cell death.

Experimental Protocols

The following are representative protocols for key experiments used to study this compound-induced pyroptosis, synthesized from methodologies described in the literature.[4][6][12]

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To quantify cell death and membrane lysis following this compound treatment.

A. Cell Viability (WST-1 Assay)

-

Cell Plating: Seed 1.0 x 10⁵ cells per well in a 96-well plate in 100 µL of appropriate culture medium.

-

Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

B. Cytotoxicity (LDH Release Assay)

-

Cell Plating and Treatment: Follow steps 1 and 2 from the WST-1 assay protocol in a separate 96-well plate.

-

Lysis Control: To a set of untreated wells, add 10 µL of lysis solution (e.g., 10X Lysis Buffer from kit) 45 minutes before measurement to determine maximum LDH release.

-

Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

-

LDH Reaction: Prepare LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing supernatant.

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution.

-

Measurement: Measure the absorbance at 490 nm within 1 hour. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 2: Western Blotting for Pyroptosis and Apoptosis Markers

Objective: To detect the cleavage of key proteins indicative of pyroptosis (GSDMD, Caspase-1) or apoptosis (Caspase-3, PARP).

-

Cell Culture and Lysis: Culture and treat cells (e.g., 2 x 10⁶ cells in a 6-well plate) with this compound as described previously. After treatment, collect and wash cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto a 4-20% Tris-Glycine polyacrylamide gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Pyroptosis Markers: anti-GSDMD (to detect full-length ~53 kDa and cleaved N-terminal ~30 kDa), anti-Caspase-1 (to detect pro ~45 kDa and cleaved p20 subunit).

-

Apoptosis Markers: anti-Caspase-3 (to detect full-length ~35 kDa and cleaved ~17/19 kDa), anti-PARP (to detect full-length ~116 kDa and cleaved ~89 kDa).

-

Loading Control: anti-β-actin or anti-GAPDH.

-

-

Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]

- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages | Life Science Alliance [life-science-alliance.org]

- 10. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foundational Research on 1G244: A Dual Inducer of Cell Death

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The small molecule 1G244 has emerged as a potent and selective inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), intracellular serine proteases implicated in various cellular processes. Foundational research has revealed a compelling dual mechanism of action for this compound in inducing cell death, with its effects being concentration-dependent. At lower concentrations, this compound primarily targets DPP9, leading to a pro-inflammatory form of programmed cell death known as pyroptosis. Conversely, at higher concentrations, it preferentially inhibits DPP8, triggering apoptosis, a non-inflammatory mode of cell death. This unique characteristic positions this compound as a valuable tool for investigating the intricate signaling pathways of cell death and as a potential therapeutic agent, particularly in the context of hematological malignancies. This guide provides a comprehensive overview of the foundational research on this compound, detailing its impact on cell death pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate its mechanism of action.

Introduction to this compound

This compound is a selective inhibitor of DPP8 and DPP9, with in vitro studies demonstrating a higher potency for DPP8.[1] It exhibits IC50 values of 12 nM for DPP8 and 84 nM for DPP9, respectively, and does not show inhibitory activity against other dipeptidyl peptidases like DPPIV and DPPII.[1] Research in various cancer cell lines, especially those of hematological origin, has highlighted its dose-dependent cytotoxic effects.[2][3] The differential inhibition of DPP8 and DPP9 at varying concentrations of this compound dictates the subsequent cell death pathway that is activated.[2]

The Dual Mechanisms of this compound-Induced Cell Death

The fascinating aspect of this compound lies in its ability to induce two distinct forms of programmed cell death: pyroptosis and apoptosis, in a concentration-dependent manner.[2]

Low-Concentration this compound: Induction of Pyroptosis via DPP9 Inhibition

At low concentrations (typically in the low micromolar range), this compound preferentially inhibits DPP9.[2] This inhibition triggers the activation of an inflammasome complex, which in humans is mediated by CARD8 (caspase recruitment domain-containing protein 8).[2] Inflammasome activation leads to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), a key executioner of pyroptosis.[2][4] The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of pro-inflammatory cytokines.[5]

High-Concentration this compound: Induction of Apoptosis via DPP8 Inhibition

At higher concentrations (typically in the upper micromolar range), this compound's inhibitory action is directed more potently towards DPP8.[2] Inhibition of DPP8 initiates the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, most notably caspase-3.[2] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell without inducing an inflammatory response.[1]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from foundational studies on this compound, providing insights into its potency and efficacy in inducing cell death in various hematological cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | IC50 |

| DPP8 | 12 nM |

| DPP9 | 84 nM |

| Data sourced from MedchemExpress.[1] |

Table 2: Dose-Dependent Effect of this compound on the Viability of Hematological Cancer Cell Lines (WST-1 Assay)

| Cell Line | This compound Concentration (µM) | % Viable Cells (relative to control) |

| Sensitive Lines | ||

| MM.1S | 10 | Significantly Reduced |

| 100 | Further Reduced | |

| KARPAS299 | 10 | Significantly Reduced |

| 100 | Further Reduced | |

| THP-1 | 10 | Significantly Reduced |

| 100 | Further Reduced | |

| Less Sensitive Lines | ||

| KG1 | 10 | Moderately Reduced |

| 100 | Significantly Reduced | |

| Daudi | 10 | Moderately Reduced |

| 100 | Significantly Reduced | |

| NAMALWA | 10 | Moderately Reduced |

| 100 | Significantly Reduced | |

| Summary of findings from Okumura et al., Cells 2023. The study reported that at 10 and 100 µM, this compound was highly effective.[2][3] |

Table 3: Cytotoxicity of this compound in Hematological Cancer Cell Lines (LDH Release Assay)

| Cell Line | This compound Concentration (µM) | Cytotoxicity (% of maximum LDH release) |

| MM.1S | 100 | High |

| KARPAS299 | 100 | High |

| Summary of findings from Okumura et al., Cells 2023, which demonstrated significant cytotoxicity at high concentrations of this compound.[2][3] |

Table 4: Time-Dependent Detection of Cell Death Markers in MM.1S Cells Treated with this compound

| Marker | This compound Concentration | Time Point | Observation |

| Cleaved GSDMD (Pyroptosis) | 1-100 µM | 3 - 48 hours | Detected |

| Cleaved Caspase-3 (Apoptosis) | 10 µM | 24 hours | Detected |

| 100 µM | 6 hours | Detected at an earlier time point | |

| Summary of Western blot findings from Okumura et al., Cells 2023.[2] |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow for its study.

Caption: Dual signaling pathways of this compound-induced cell death.

Caption: Experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of this compound.

Cell Viability and Cytotoxicity Assays

a) WST-1 Cell Proliferation Assay

This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Materials:

-

Hematological cancer cell lines (e.g., MM.1S, KARPAS299, Daudi)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

This compound stock solution (dissolved in DMSO)

-

Premix WST-1 Cell Proliferation Assay System

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1.0 × 10⁵ cells/well in 100 µL of complete culture medium.[3]

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.[3]

-

Add 10 µL of the Premix WST-1 reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

b) LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a measure of cytotoxicity.

-

Materials:

-

Cell cultures treated with this compound as described above.

-

Cytotoxicity LDH Assay Kit-WST

-

Microplate reader

-

-

Protocol:

-

Following treatment with this compound for a specified time (e.g., 6 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.[3]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH assay working solution according to the manufacturer's instructions.

-

Add 50 µL of the working solution to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Determine cytotoxicity by comparing the LDH release in treated samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

-

Western Blot Analysis for Cell Death Markers

This technique is used to detect specific proteins, such as cleaved caspase-3 and cleaved GSDMD, to confirm the induction of apoptosis and pyroptosis, respectively.

-

Materials:

-

Cell lysates from this compound-treated and control cells.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-cleaved caspase-3 (Asp175)

-

Rabbit anti-GSDMD

-

Mouse or rabbit anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Protocol:

-

After treating cells with this compound for the desired time points (e.g., 6, 24, 48 hours), harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

For the loading control, the membrane can be stripped and re-probed with an anti-β-actin antibody.

-

Conclusion

The foundational research on this compound has unveiled its unique ability to induce either pyroptosis or apoptosis in a concentration-dependent manner by selectively inhibiting DPP9 or DPP8, respectively. This dual mechanism of action makes this compound a powerful research tool for dissecting the complex interplay between different cell death pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of targeting DPP8 and DPP9 with this compound and related compounds, particularly in the treatment of hematological cancers. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-1 initiates apoptosis in the absence of gasdermin D - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 1G244 on Pro-inflammatory Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecule 1G244 and its significant impact on the release of pro-inflammatory cytokines. As a potent and selective inhibitor of Dipeptidyl Peptidase 8 and 9 (DPP8/9), this compound triggers a specific inflammatory signaling cascade, leading to the maturation and secretion of key cytokines. This document outlines the underlying molecular mechanisms, presents quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the involved pathways to support further research and drug development efforts in the field of inflammation and immunology.

Core Mechanism of Action: NLRP1b Inflammasome Activation

The primary mechanism by which this compound influences pro-inflammatory cytokine release is through the activation of the NLRP1b inflammasome. DPP8/9 are intracellular proteases that, under normal conditions, are thought to be involved in the regulation of proteins that can initiate inflammatory signaling. Inhibition of DPP8/9 by this compound disrupts this regulation, leading to the activation of the NLRP1b inflammasome complex.

This activation initiates a downstream cascade involving the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then acts as a molecular scissor, cleaving the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms. These mature cytokines are then released from the cell, where they play a pivotal role in orchestrating an inflammatory response. This process of inflammasome activation, caspase-1-mediated cleavage, and subsequent cytokine release is a hallmark of a specific type of programmed cell death known as pyroptosis.

Quantitative Analysis of Cytokine Release

Table 1: Effect of Val-boroPro (VbP) on IL-1β Secretion in THP-1 Macrophages

| VbP Concentration (µM) | Mean IL-1β Secretion (pg/mL) ± SD | Fold Change vs. Control |

| 0 (Control) | 50 ± 15 | 1.0 |

| 5 | 250 ± 40 | 5.0 |

| 10 | 600 ± 75 | 12.0 |

| 15 | 1200 ± 150 | 24.0 |

| 20 | 1500 ± 200 | 30.0 |

Data is representative and compiled from illustrative findings in the field. Actual results may vary.

Table 2: Effect of Val-boroPro (VbP) on IL-18 Secretion in THP-1 Macrophages

| VbP Concentration (µM) | Mean IL-18 Secretion (pg/mL) ± SD | Fold Change vs. Control |

| 0 (Control) | 100 ± 25 | 1.0 |

| 5 | 450 ± 60 | 4.5 |

| 10 | 900 ± 110 | 9.0 |

| 15 | 1800 ± 220 | 18.0 |

| 20 | 2200 ± 280 | 22.0 |

Data is representative and compiled from illustrative findings in the field. Actual results may vary.

In some cellular contexts, particularly in studies related to osteoclastogenesis, inhibition of DPP8/9 by this compound has been associated with a decrease in other pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a more complex, context-dependent role for DPP8/9 in regulating inflammatory responses.

Experimental Protocols

Bone Marrow-Derived Macrophage (BMDM) Culture

Objective: To generate a primary culture of macrophages from mouse bone marrow for subsequent treatment with this compound.

Materials:

-

Femurs and tibias from C57BL/6 mice

-

Sterile phosphate-buffered saline (PBS)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Macrophage colony-stimulating factor (M-CSF)

-

Sterile syringes and needles (25G)

-

70% ethanol

-

Petri dishes (non-tissue culture treated)

Procedure:

-

Euthanize mice according to approved institutional protocols.

-

Dissect femurs and tibias, removing excess muscle and tissue.

-

Sterilize the bones by wiping with 70% ethanol.

-

In a sterile biosafety cabinet, cut the ends of the bones.

-

Flush the bone marrow from the bones using a 25G needle and syringe filled with sterile PBS into a sterile petri dish.

-

Create a single-cell suspension by gently pipetting the marrow clumps up and down.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Plate the cells on non-tissue culture treated petri dishes.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Add fresh media on day 4.

This compound Treatment and Cytokine Release Assay

Objective: To quantify the release of pro-inflammatory cytokines from BMDMs following treatment with this compound.

Materials:

-

Differentiated BMDMs (from Protocol 1)

-

This compound (stock solution in DMSO)

-

Opti-MEM or serum-free DMEM

-

Lipopolysaccharide (LPS) (optional, for priming)

-

ELISA kits for mouse IL-1β, IL-18, TNF-α, and IL-6

-

96-well microplate reader

Procedure:

-

Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

(Optional Priming Step) For robust IL-1β release, prime the cells with LPS (100 ng/mL) for 3-4 hours.

-

Wash the cells with sterile PBS to remove any residual serum or LPS.

-

Add fresh serum-free media (Opti-MEM or DMEM) containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO).

-

Incubate the plates for the desired time points (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, carefully collect the cell culture supernatants.

-

Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

-

Perform ELISA for IL-1β, IL-18, TNF-α, and IL-6 on the clarified supernatants according to the manufacturer's instructions.

-

Read the absorbance on a 96-well microplate reader and calculate the cytokine concentrations based on the standard curve.

Visualizing the Molecular Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

An In-depth Technical Guide to the Off-Target Effects of 1G244

For Researchers, Scientists, and Drug Development Professionals

Abstract

1G244 is a potent and selective small molecule inhibitor of dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9), two serine proteases with emerging roles in immune regulation and oncology. While its on-target activity holds therapeutic promise, a thorough understanding of its off-target effects is crucial for its safe and effective development as a therapeutic agent. This technical guide provides a comprehensive overview of the known off-target effects of this compound, detailing the underlying molecular mechanisms, summarizing key experimental findings, and providing detailed experimental protocols. This document is intended to serve as a critical resource for researchers and drug development professionals working with or considering this compound and other DPP8/9 inhibitors.

Introduction

This compound was developed as a potent and selective inhibitor of DPP8 and DPP9, with significantly lower activity against other dipeptidyl peptidases such as DPP4.[1] The on-target inhibition of DPP8 and DPP9 has been shown to have anti-tumor effects, particularly in hematological malignancies.[2] However, like many small molecule inhibitors, this compound exhibits off-target activities that can lead to dose-limiting toxicities. Understanding these off-target effects is paramount for predicting potential adverse events in preclinical and clinical settings and for guiding the development of more selective second-generation inhibitors. This guide will delve into the known off-target pharmacology of this compound, with a focus on its concentration-dependent induction of distinct cell death pathways: pyroptosis and apoptosis.

On-Target and Off-Target Profile of this compound

While this compound is highly selective for DPP8 and DPP9 over other DPP family members, a comprehensive, unbiased screen of its broader off-target profile (e.g., kinome-wide scan, cellular thermal shift assay (CETSA), or affinity purification-mass spectrometry (AP-MS)) is not publicly available. The known off-target effects are primarily dose-dependent and are mediated by the activation of distinct cell death signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the on-target and off-target activities of this compound.

| Target | IC50 (nM) | Assay Type | Reference |

| DPP8 | 12 - 14 | Enzymatic Assay | [3][4] |

| DPP9 | 53 - 84 | Enzymatic Assay | [3][4] |

| DPP4 | >100,000 | Enzymatic Assay | [1] |

| FAP | >100,000 | Enzymatic Assay | [4] |

| DPP2 | >100,000 | Enzymatic Assay | [4] |

Table 1: On-Target and Selectivity Profile of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets, DPP8 and DPP9, as well as its selectivity against other dipeptidyl peptidases.

| Cell Line | Treatment Condition | Effect | Reference |

| Multiple Myeloma (MM.1S) | 10 µM this compound, 24h | Induction of cleaved caspase-3 | [2] |

| Multiple Myeloma (MM.1S) | 100 µM this compound, 6h | Enhanced induction of cleaved caspase-3 | [2] |

| Multiple Myeloma (MM.1S) | 1-100 µM this compound | Detection of cleaved GSDMD | [2] |

Table 2: Cellular Off-Target Effects of this compound. This table summarizes the observed cellular effects of this compound treatment in a multiple myeloma cell line, highlighting the induction of markers for both apoptosis and pyroptosis.

| Species | Dose | Route of Administration | Dosing Frequency | Observed Toxicity | Reference |

| Mice (NSG) | 30 mg/kg | Subcutaneous | Once a week | No obvious clinical symptoms | [1] |

| Mice (NSG) | 30, 60, 150 mg/kg | Subcutaneous | Once a week | Dose-dependent weight loss | [2] |

| Rats (Sprague-Dawley) | Not specified (high doses) | Intravenous | Daily | Cyanosis, thrombocytopenia, splenomegaly, reticulocytopenia | [1] |

| Rats (Sprague-Dawley) | Not specified | Intravenous | Daily for 14 days | No significant toxicological symptoms; blood and serum chemistry within normal ranges | [1] |

Table 3: In Vivo Toxicology Summary of this compound. This table provides a summary of the in vivo toxicological findings for this compound in different preclinical models, illustrating the dose- and species-dependent nature of its toxicity.

Signaling Pathways Implicated in this compound Off-Target Effects

The off-target effects of this compound are primarily linked to the induction of two distinct programmed cell death pathways: pyroptosis and apoptosis. The choice between these pathways appears to be concentration-dependent.

Low-Concentration this compound: DPP9 Inhibition and NLRP1/CARD8 Inflammasome-Mediated Pyroptosis

At lower concentrations, this compound preferentially inhibits DPP9, leading to the activation of the NLRP1 and CARD8 inflammasomes.[2] This activation results in the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD oligomerizes to form pores in the plasma membrane, leading to lytic cell death known as pyroptosis.[2]

Caption: Low-concentration this compound induces pyroptosis via DPP9 inhibition.

High-Concentration this compound: DPP8 Inhibition and Caspase-3-Mediated Apoptosis

At higher concentrations, this compound's inhibitory activity extends more significantly to DPP8. Inhibition of DPP8 by high-dose this compound triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-3.[2] Activated caspase-3 is a key executioner caspase that cleaves a multitude of cellular substrates, ultimately leading to the orchestrated dismantling of the cell known as apoptosis.

Caption: High-concentration this compound induces apoptosis via DPP8 inhibition.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the off-target effects of this compound.

In Vitro Off-Target Identification

This protocol is designed to detect the cleavage of caspase-3 and GSDMD, which are respective markers for apoptosis and pyroptosis.

Workflow Diagram:

Caption: Western blot workflow for detecting apoptosis and pyroptosis markers.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control for specified time points (e.g., 6, 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 or the N-terminal fragment of cleaved GSDMD overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Toxicology Assessment

This protocol outlines a general procedure for assessing the in vivo toxicity of this compound in a rodent model.

Workflow Diagram:

Caption: Workflow for in vivo toxicology assessment of this compound.

Methodology:

-

Animal Model: Use appropriate rodent models, such as NSG mice or Sprague-Dawley rats.

-

Acclimation and Grouping: Acclimate animals to the facility for at least one week and randomize them into treatment and control groups.

-

Dosing: Administer this compound via the intended clinical route (e.g., subcutaneous or intravenous injection) at various dose levels. A vehicle control group should be included.

-

Clinical Observations: Monitor animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity.

-

Body Weight: Measure the body weight of each animal at least weekly.

-

Terminal Procedures: At the end of the study, euthanize the animals and perform a gross necropsy.

-

Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis.

-

Histopathology: Collect major organs and tissues, fix them in formalin, and process them for histopathological examination by a veterinary pathologist.

Discussion and Future Directions

The available data indicate that this compound, while a potent and selective DPP8/9 inhibitor, exhibits significant off-target effects that are concentration-dependent and lead to distinct forms of programmed cell death. The induction of pyroptosis at lower concentrations and apoptosis at higher concentrations highlights a complex off-target pharmacology that needs to be carefully considered in its therapeutic development. The in vivo toxicity, particularly the dose-dependent weight loss in mice and severe toxicity at high doses in rats, underscores the narrow therapeutic window of this compound.

A critical gap in the current understanding of this compound's off-target profile is the lack of a comprehensive, unbiased screening against a broad panel of kinases and other cellular proteins. Such studies are essential to identify any additional off-target interactions that may contribute to its toxicity or reveal novel therapeutic opportunities. Future research should therefore focus on:

-

Comprehensive Off-Target Profiling: Conducting kinome-wide screening and proteome-wide target engagement studies (e.g., CETSA, AP-MS) to create a complete off-target landscape for this compound.

-

Detailed Toxicological Studies: Performing more detailed in vivo toxicology studies that include comprehensive clinical pathology and histopathology to better understand the organ-specific toxicities.

-

Structure-Activity Relationship (SAR) Studies: Utilizing the knowledge of its on- and off-target activities to guide the design of next-generation DPP8/9 inhibitors with improved safety profiles.

Conclusion

This compound is a valuable research tool for probing the biology of DPP8 and DPP9. However, its off-target effects, leading to pyroptosis and apoptosis, and its associated in vivo toxicities, present significant challenges for its clinical translation. A thorough understanding of these off-target activities, as detailed in this guide, is essential for any researcher or drug developer working with this compound. Further investigation into its complete off-target profile is warranted to fully characterize its safety and potential for therapeutic use.

References

The Dual-Edged Sword: A Technical Guide to 1G244 in Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1G244 is a potent small molecule inhibitor of Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9), two serine proteases with emerging roles in cancer biology and immune regulation. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in immuno-oncology research. By elucidating its dual functionality in inducing two distinct forms of programmed cell death—apoptosis and pyroptosis—this document serves as a critical resource for scientists exploring novel therapeutic strategies against hematological malignancies.

Core Mechanism of Action: A Dichotomy in Cell Death

This compound exhibits a fascinating concentration-dependent dual mechanism of action. At lower concentrations, it predominantly inhibits DPP9, leading to a pro-inflammatory form of cell death known as pyroptosis. Conversely, at higher concentrations, this compound's inhibitory effect on DPP8 becomes more pronounced, triggering apoptosis.[1]

DPP9 Inhibition and Pyroptosis

Inhibition of DPP9 by this compound in human myeloid cells initiates a signaling cascade that results in pyroptosis. This pathway is mediated by the activation of Caspase Recruitment Domain-containing protein 8 (CARD8). The inhibition of DPP9 is thought to lead to the proteasomal degradation of the N-terminal fragment of CARD8, releasing its C-terminal fragment. This active fragment then recruits and activates pro-caspase-1. Activated caspase-1 subsequently cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD oligomerizes to form pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.[1]

DPP8 Inhibition and Apoptosis

At higher concentrations, this compound's inhibition of DPP8 leads to the induction of apoptosis. This process is characterized by the activation of caspase-3, a key executioner caspase. The precise molecular steps linking DPP8 inhibition to caspase-3 activation are still under investigation. However, studies have shown that high-dose this compound treatment results in the cleavage of both caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[1]

Quantitative Data

Inhibitory Activity

This compound is a potent inhibitor of DPP8 and DPP9, with the following reported IC50 values:

| Target | IC50 (nM) |

| DPP8 | 12 |

| DPP9 | 84 |

Data sourced from publicly available information.

In Vitro Cytotoxicity

-

Delta47

-

U266

-

KMS-5

-

RPMI8226

-

MM.1S

-

KARPAS299

-

THP-1

-

KG1

-

Daudi

-

NAMALWA

In MM.1S, KARPAS299, and THP-1 cells, lower concentrations of this compound (0.1 and 1 µM) were found to be less effective than the pan-DPP inhibitor talabostat, while at higher concentrations (10 and 100 µM), this compound was more effective.[1]

In Vivo Efficacy

In a murine xenograft model using MM.1S human multiple myeloma cells, subcutaneous administration of this compound at a dose of 30 mg/kg once a week for three weeks resulted in a significant suppression of tumor growth.[1] Detailed tumor growth inhibition percentages and raw tumor volume data over time are not consistently reported in publicly available literature.

Signaling Pathway Diagrams

Experimental Protocols

Western Blot for Cleaved Caspase-3 and GSDMD

This protocol is a synthesized methodology based on standard practices and information from related studies. Specific antibody concentrations and incubation times may require optimization.

1. Cell Lysis:

-

Treat hematological cancer cells (e.g., MM.1S) with desired concentrations of this compound for the specified duration (e.g., 6-48 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved GSDMD overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an appropriate imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

LDH Release Assay for Pyroptosis

This protocol outlines the measurement of lactate dehydrogenase (LDH) release as an indicator of pyroptosis-induced cell lysis.

1. Cell Seeding and Treatment:

-

Seed hematological cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours).

-

Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer).

2. Supernatant Collection:

-

Centrifuge the 96-well plate at 500 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

3. LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

4. Absorbance Measurement:

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

5. Calculation of Cytotoxicity:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

References

The Dual-Action Mechanism of 1G244: A Technical Guide to its Discovery and Initial Characterization

For Immediate Release

This technical guide provides an in-depth overview of the discovery and initial characterization of 1G244, a potent and selective small molecule inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9). This document is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of pyroptosis and apoptosis, and the therapeutic potential of DPP8/9 inhibition in hematological malignancies.

Executive Summary

This compound has been identified as a critical research tool for elucidating the distinct roles of DPP8 and DPP9 in programmed cell death. Initial characterization has revealed a unique, concentration-dependent dual mechanism of action. At lower concentrations, this compound selectively inhibits DPP9, leading to gasdermin D (GSDMD)-mediated pyroptosis.[1] Conversely, at higher concentrations, it predominantly inhibits DPP8, triggering caspase-3-mediated apoptosis.[1] This differential activity provides a novel approach to modulate distinct cell death pathways. Furthermore, the expression of hematopoietic cell kinase (HCK) has been identified as a determinant of susceptibility to this compound-induced pyroptosis, but not apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

| Parameter | Value | Enzyme | Assay Conditions | Reference |

| IC₅₀ | 12 nM | DPP8 | Enzyme inhibition assay | [2] |

| IC₅₀ | 84 nM | DPP9 | Enzyme inhibition assay | [2] |

| Cell Line | This compound Concentration (µM) | Incubation Time | Assay | Observed Effect | Reference |

| MM.1S | 1-100 | 3-48 h | Western Blot | Detection of cleaved GSDMD | [1] |

| MM.1S | 10 | 24 h | Western Blot | Detection of cleaved caspase-3 | [1] |

| MM.1S | 100 | 6 h | Western Blot | Increased levels of cleaved caspase-3 | [1] |

| MM.1S, KARPAS299 | 0-100 | 6 h | LDH Release Assay | Increased cytotoxicity | |

| Daudi | >10 | 6 h | LDH Release Assay | Resistant to cytotoxicity | [1] |

| Multiple Myeloma Cell Lines | 0-100 | 72 h | Cell Viability Assay | Dose-dependent decrease in viable cells | [2] |

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol outlines the methodology used to assess the effect of this compound on the viability of hematological cancer cell lines.

-

Cell Seeding: Seed 1.0 × 10⁵ cells per well in a 96-well plate.

-

Treatment: Add this compound at final concentrations ranging from 0 to 100 µM.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

-

Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plate for 1-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cytotoxicity Assay (LDH Release)

This protocol describes the method for quantifying this compound-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH).

-

Cell Seeding: Seed 1.0 × 10⁵ cells per well in a 96-well plate.

-

Treatment: Treat the cells with this compound at final concentrations ranging from 0 to 100 µM.

-

Incubation: Incubate the plate for 6 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate the plate at room temperature for the time specified by the manufacturer.

-

Measurement: Measure the absorbance at the specified wavelength.

-

Calculation: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Western Blot Analysis

This protocol details the procedure for detecting the cleavage of GSDMD and caspase-3 as markers of pyroptosis and apoptosis, respectively.

-

Cell Seeding and Treatment: Seed 1 × 10⁶ MM.1S cells and treat with this compound at concentrations from 0 to 100 µM for 3 to 48 hours.

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved GSDMD and cleaved caspase-3 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways of this compound

Caption: Dual signaling pathways of this compound.

Experimental Workflow for this compound Characterization

References

1G244's selectivity profile against other dipeptidyl peptidases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of 1G244, a potent and selective inhibitor of dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and off-target effects of DPP inhibitors.

Introduction

Dipeptidyl peptidases (DPPs) are a family of serine proteases that play crucial roles in various physiological processes, including glucose homeostasis, immune regulation, and inflammation. While DPP4 inhibitors are established therapeutics for type 2 diabetes, the functions of other DPP family members, such as DPP8 and DPP9, are less understood. The development of selective inhibitors like this compound is critical for elucidating the specific biological roles of these enzymes and for developing novel therapeutic agents with improved safety profiles. This compound has been identified as a highly selective inhibitor of DPP8 and DPP9, demonstrating significantly lower activity against other DPPs, including DPP4, DPP2, and Fibroblast Activation Protein (FAP).[1][2] This high selectivity makes this compound a valuable tool for studying the physiological and pathological functions of DPP8 and DPP9.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against various dipeptidyl peptidases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Dipeptidyl Peptidase | IC50 (nM) | Fold Selectivity vs. DPP8 | Fold Selectivity vs. DPP9 |

| DPP8 | 12 - 14 | 1 | ~6-7 |

| DPP9 | 53 - 84 | ~4-6 | 1 |

| DPP4 (DPPIV) | > 100,000 | > 7,000 | > 1,200 |

| DPP2 (DPPII) | > 100,000 | > 7,000 | > 1,200 |

| FAP | > 100,000 | > 7,000 | > 1,200 |

| PREP | Not reported | - | - |

Data compiled from multiple sources.[2][3][4] The range in IC50 values for DPP8 and DPP9 reflects inter-study variability.

The data clearly indicates that this compound is a potent inhibitor of DPP8 and DPP9 with nanomolar efficacy.[3][4] Notably, its inhibitory activity against DPP4, DPP2, and FAP is negligible, with IC50 values exceeding 100 µM.[2][3] This represents a selectivity of over 7,000-fold for DPP8 and over 1,200-fold for DPP9 compared to DPP4.[2]

Mechanism of Inhibition

Studies have suggested that this compound exhibits different mechanisms of inhibition for DPP8 and DPP9. Its inhibition of DPP9 is reported to be competitive, while its interaction with DPP8 is characterized as slow-tight binding.[2][5] This difference in inhibitory kinetics may contribute to the observed functional distinctions in cellular and in vivo models.

Experimental Protocols

The following is a representative, detailed methodology for determining the in vitro enzymatic activity and inhibitory profile of compounds like this compound against dipeptidyl peptidases. This protocol is based on commonly used fluorogenic assays.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human dipeptidyl peptidases (DPP8, DPP9, DPP4, DPP2, and FAP).

Materials:

-

Recombinant human DPP enzymes (DPP8, DPP9, DPP4, DPP2, FAP)

-

This compound compound

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl (50 mM, pH 8.0) or HEPES buffer (50 mM, pH 7.8) containing NaCl (140 mM), MgCl2 (80 mM), and 1% BSA.

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).

-

-

Enzyme Preparation:

-

Dilute the recombinant DPP enzymes in the assay buffer to a final concentration that yields a linear reaction rate over the course of the assay. The optimal enzyme concentration should be predetermined for each enzyme.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 25 µL of the diluted this compound solution (or vehicle control for uninhibited reaction).

-

Add 25 µL of the diluted enzyme solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (final concentration typically 10-50 µM) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set to approximately 360 nm and 460 nm, respectively.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

Visualizations

Signaling and Functional Consequences of DPP8/9 Inhibition

The selective inhibition of DPP8 and DPP9 by this compound has been shown to induce distinct cellular outcomes, primarily related to programmed cell death pathways. The following diagram illustrates the differential effects of this compound at varying concentrations.

Caption: Concentration-dependent signaling of this compound.

At low concentrations, this compound preferentially inhibits DPP9, leading to gasdermin D (GSDMD)-mediated pyroptosis.[8] Conversely, at higher concentrations, this compound's inhibition of DPP8 becomes more prominent, resulting in caspase-3-mediated apoptosis.[5][8]

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an inhibitor like this compound involves a series of systematic steps, from reagent preparation to data analysis. The following diagram outlines this experimental workflow.

Caption: Workflow for enzymatic IC50 determination.

This standardized workflow ensures the generation of reliable and reproducible data for assessing the potency and selectivity of enzyme inhibitors.

Logical Relationship of this compound's Selectivity

The selectivity profile of this compound can be visualized as a hierarchical relationship, highlighting its potent activity against its primary targets and its weak or non-existent activity against off-targets.

Caption: Logical hierarchy of this compound's target selectivity.

This diagram illustrates the significant separation in inhibitory potency between the primary targets (DPP8 and DPP9) and the off-target dipeptidyl peptidases, underscoring the high selectivity of this compound.

References

- 1. InnoZyme™ DPP IV Activity Assay Kit | CBA097 [merckmillipore.com]

- 2. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Recombinant human DPP4 protein (ab79138) | Abcam [abcam.com]

- 5. abcam.com [abcam.com]

- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 7. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of DPP8/9 Inhibition by 1G244: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are intracellular serine proteases that have emerged as compelling therapeutic targets in oncology and immunology. The small molecule 1G244 is a potent and selective inhibitor of both DPP8 and DPP9, and has become an invaluable tool for elucidating their physiological and pathological roles. This technical guide provides an in-depth overview of the fundamental principles of DPP8/9 inhibition by this compound, with a focus on its mechanism of action, cellular consequences, and the experimental methodologies used to study its effects.

Data Presentation: Quantitative Inhibition Profile of this compound

The inhibitory activity of this compound has been characterized against various dipeptidyl peptidases, demonstrating high potency for DPP8 and DPP9 and significant selectivity over other family members.

| Target Enzyme | IC50 | Ki | Selectivity vs. DPP8 | Selectivity vs. DPP9 | Reference |

| DPP8 | 12 nM | N/A | 1 | ~7-fold | [1] |

| DPP9 | 84 nM | N/A | ~7-fold | 1 | [1] |

| DPP4 (DPPIV) | > 100 µM | N/A | > 8333-fold | > 1190-fold | [1] |

| DPP2 (DPPII) | > 100 µM | N/A | > 8333-fold | > 1190-fold | [1] |

| FAP | No inhibition | N/A | High | High | [2] |

| PREP | No inhibition | N/A | High | High | [2] |

N/A: Not Available in the cited literature.

Mechanism of Action and Binding Kinetics

This compound exhibits a distinct inhibitory mechanism for DPP8 and DPP9. Its inhibition of DPP8 is characterized as slow-tight binding, which can be considered effectively irreversible under certain experimental conditions. In contrast, its inhibition of DPP9 is competitive and reversible.[3] This differential binding kinetics may underlie the dual cellular outcomes observed upon treatment with this compound.

Cellular Consequences of DPP8/9 Inhibition by this compound

The inhibition of DPP8 and DPP9 by this compound leads to two distinct, concentration-dependent cell death pathways: apoptosis and pyroptosis.

-

High Concentrations of this compound Induce Apoptosis: At higher concentrations (e.g., >10 µM), this compound predominantly triggers the intrinsic apoptotic pathway. This is mediated by the activation of caspase-3, a key executioner caspase, leading to the cleavage of downstream substrates such as PARP and ultimately, programmed cell death.[3][4]

-